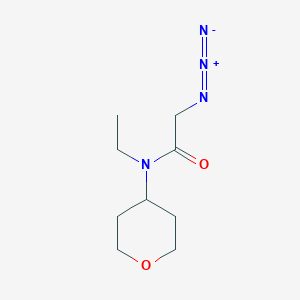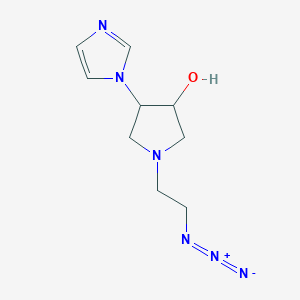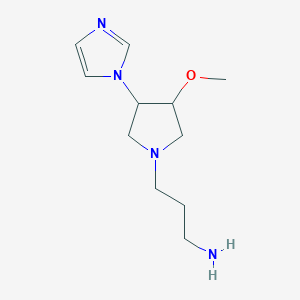![molecular formula C9H12N6 B1490382 1-(2-叠氮乙基)-6-乙基-1H-咪唑并[1,2-b]吡唑 CAS No. 2098022-69-4](/img/structure/B1490382.png)
1-(2-叠氮乙基)-6-乙基-1H-咪唑并[1,2-b]吡唑
描述
1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C9H12N6 and its molecular weight is 204.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
叠氮乙基-咪唑并[1,2-b]吡唑化合物因其作为抗菌剂的潜力而被研究。合成的吡唑化合物衍生物已显示出对各种微生物菌株的显着生长抑制活性。 该化合物的结构使其能够与微生物酶相互作用,可能抑制其功能并防止感染的蔓延 .
抗氧化性能
研究表明,吡唑衍生物可以表现出非凡的抗氧化性能。这些化合物可以清除自由基,而自由基对生物系统有害。 通过中和这些自由基,叠氮乙基-咪唑并[1,2-b]吡唑衍生物可以帮助预防氧化应激相关疾病 .
抗病毒应用
分子对接研究表明,基于吡唑的化合物可以作为包括 SARS-CoV-2 在内的病毒的有效抑制剂。 这些化合物与病毒蛋白酶的结合亲和力表明它们在发现新的抗病毒药物候选物方面的潜力 .
抗炎用途
已知吡唑化合物具有抗炎特性。它们可以调节身体的炎症反应,使它们成为治疗炎症性疾病的潜在候选者。 可以进一步探索特定叠氮乙基-咪唑并[1,2-b]吡唑衍生物在该应用中的功效 .
抗癌活性
已经发现一些吡唑衍生物可以在癌细胞中诱导凋亡,抑制集落形成并防止癌组织中的伤口愈合。 这表明叠氮乙基-咪唑并[1,2-b]吡唑可能是癌症研究中的一种有价值的化合物,尤其是在开发新的化学治疗剂方面 .
配位化学
包括吡唑衍生物在内的唑类在配位化学中起着重要作用。 它们可以与各种金属形成配合物,这些配合物可用于催化、材料科学和有机金属化合物的合成 .
药物发现
叠氮乙基-咪唑并[1,2-b]吡唑的结构基序有利于与多种生物靶标结合。 这使其成为药物发现中的一种宝贵的支架,可以对其进行修饰以增强其与特定受体或酶的相互作用,以治疗各种疾病 .
农用化学品应用
吡唑衍生物也用于农用化学品开发。 它们的生物活性可以被利用来创造保护作物免受害虫和疾病的化合物,从而提高农业生产力 .
作用机制
Target of Action
Compounds with a similar pyrazole structure have been reported to target enzymes like cyclin-dependent kinases (cdks) and cyclooxygenase-2 (cox-2) . These enzymes play crucial roles in cell cycle regulation and inflammation, respectively .
Mode of Action
Similar pyrazole derivatives have been reported to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion . The inhibition of this enzyme can help control blood sugar levels, making it a potential therapeutic target for type 2 diabetes .
Biochemical Pathways
Based on the reported targets of similar compounds, it can be inferred that this compound may influence pathways related to cell cycle regulation, inflammation, and carbohydrate metabolism .
Pharmacokinetics
Similar compounds have been reported to possess good binding affinity and appropriate drug-likeness properties, suggesting potential bioavailability .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may have potential anti-inflammatory, anti-cancer, and anti-diabetic effects .
生化分析
Biochemical Properties
1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion . This inhibition is competitive, meaning that 1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole competes with the substrate for the active site of the enzyme. Additionally, this compound has been found to interact with other proteins involved in metabolic pathways, potentially altering their activity and function.
Cellular Effects
The effects of 1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their function. For instance, its interaction with α-glucosidase involves binding to the enzyme’s active site, preventing the substrate from accessing it . This binding interaction is crucial for its inhibitory activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with oxidative stress and apoptosis in animal models . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For instance, its inhibition of α-glucosidase impacts carbohydrate metabolism by reducing the breakdown of complex carbohydrates into glucose . This interaction can lead to changes in blood glucose levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of 1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Its localization to other organelles, such as mitochondria, can also impact cellular metabolism and function.
属性
IUPAC Name |
1-(2-azidoethyl)-6-ethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-2-8-7-9-14(4-3-11-13-10)5-6-15(9)12-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQTZGQQZRXDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CN(C2=C1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1490310.png)
![2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1490312.png)






